Oral Bioavailability: Kurarinone Exhibits 2.1-Fold Lower Absolute Bioavailability Than Sophoraflavanone G in Rats
In a direct head-to-head rat pharmacokinetic study where a flavonoid extract from S. flavescens was administered orally (500 mg/kg) and intravenously (25 mg/kg), kurarinone demonstrated an absolute oral bioavailability of approximately 17%, compared to 36% for sophoraflavanone G—a 2.1-fold difference [1]. Both compounds were simultaneously quantified from the same plasma samples using a validated UHPLC-MS/MS method, ensuring identical experimental conditions and eliminating cross-study variability. This marked difference in systemic exposure means that at equivalent oral doses, kurarinone achieves substantially lower plasma concentrations than its closest structural analog, with direct implications for in vivo experimental design and formulation requirements.
| Evidence Dimension | Absolute oral bioavailability (F%) in rats |
|---|---|
| Target Compound Data | Kurarinone: ~17% absolute oral bioavailability |
| Comparator Or Baseline | Sophoraflavanone G: ~36% absolute oral bioavailability |
| Quantified Difference | 2.1-fold lower bioavailability for kurarinone (17% vs. 36%) |
| Conditions | Rat model; single oral dose 500 mg/kg flavonoid extract; intravenous dose 25 mg/kg; plasma quantification by UHPLC-MS/MS; same extract mixture co-administered |
Why This Matters
Procurement for in vivo studies must account for kurarinone's significantly lower oral bioavailability, which necessitates higher oral dosing or alternative formulation strategies compared to sophoraflavanone G to achieve equivalent systemic exposure.
- [1] Yang Z, Liu Y, Song F, et al. Determination of sophoraflavanone G and kurarinone in rat plasma by UHPLC-MS/MS and its application to a pharmacokinetic study. Journal of Separation Science. 2016;39(22):4344-4353. doi:10.1002/jssc.201600681 View Source
